molecular formula C6H11NO2 B2983946 (3S,5R)-5-(Hydroxymethyl)-3-methylpyrrolidin-2-one CAS No. 1929608-81-0

(3S,5R)-5-(Hydroxymethyl)-3-methylpyrrolidin-2-one

Cat. No.: B2983946
CAS No.: 1929608-81-0
M. Wt: 129.159
InChI Key: RGDBSLYLHPZEME-CRCLSJGQSA-N
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Description

(3S,5R)-5-(Hydroxymethyl)-3-methylpyrrolidin-2-one is a chiral compound with the molecular formula C6H11NO2 It is a derivative of pyrrolidinone, featuring a hydroxymethyl group and a methyl group attached to the pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5R)-5-(Hydroxymethyl)-3-methylpyrrolidin-2-one typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as (S)-3-methylpyrrolidin-2-one.

    Hydroxymethylation: The precursor undergoes hydroxymethylation using formaldehyde and a base, such as sodium hydroxide, to introduce the hydroxymethyl group at the 5-position.

    Purification: The resulting product is purified using techniques like recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the hydroxymethylation reaction under controlled conditions.

    Continuous Flow Systems: Implementing continuous flow systems to enhance the efficiency and yield of the synthesis process.

    Automated Purification: Employing automated purification systems to streamline the isolation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

(3S,5R)-5-(Hydroxymethyl)-3-methylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or sodium cyanide in the presence of a suitable solvent.

Major Products

    Oxidation: (3S,5R)-5-(Carboxymethyl)-3-methylpyrrolidin-2-one.

    Reduction: (3S,5R)-5-(Hydroxymethyl)-3-methylpyrrolidine.

    Substitution: (3S,5R)-5-(Azidomethyl)-3-methylpyrrolidin-2-one or (3S,5R)-5-(Cyanomethyl)-3-methylpyrrolidin-2-one.

Scientific Research Applications

(3S,5R)-5-(Hydroxymethyl)-3-methylpyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (3S,5R)-5-(Hydroxymethyl)-3-methylpyrrolidin-2-one involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3S,5R)-5-(Hydroxymethyl)tetrahydrofuran-3-ol: Similar in structure but with a tetrahydrofuran ring instead of a pyrrolidinone ring.

    (2R,3S,5R)-5-Allyl-2-(hydroxymethyl)tetrahydrofuran-3-ol: Contains an allyl group and a tetrahydrofuran ring.

    (3S,5R,7R,8S,9S,10R)-7-(Hydroxymethyl)-3-(4-methylphenyl)-1,6-dioxa-2-azaspiro[4.5]decane-8,9,10-triol: A more complex structure with multiple functional groups and rings.

Uniqueness

(3S,5R)-5-(Hydroxymethyl)-3-methylpyrrolidin-2-one is unique due to its specific chiral configuration and the presence of both a hydroxymethyl and a methyl group on the pyrrolidinone ring. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(3S,5R)-5-(hydroxymethyl)-3-methylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-4-2-5(3-8)7-6(4)9/h4-5,8H,2-3H2,1H3,(H,7,9)/t4-,5+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGDBSLYLHPZEME-CRCLSJGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC1=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H](NC1=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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